molecular formula C12H18O2 B045787 1-Adamantaneacetic acid CAS No. 4942-47-6

1-Adamantaneacetic acid

Cat. No. B045787
Key on ui cas rn: 4942-47-6
M. Wt: 194.27 g/mol
InChI Key: AOTQGWFNFTVXNQ-UHFFFAOYSA-N
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Patent
US07420079B2

Procedure details

Solid tricyclo[3.3.1.13,7]decane-1-acetic acid (Formula N) (288 grams; 1.48 mole) was suspended in thionyl chloride (465 mL) in a 3-necked round bottomed flask, equipped with a condenser. Dimethylformamide (DMF;0.3 mL was added and the suspension was stirred at room temperature for 1.5 hours. Completion of the reaction was checked by gas chromatography. Solid NBS (307 g) was then added portionwise to the reaction mixture and the reaction mixture was heated to 60° C. The reaction was stirred for 3 hours while maintaining the temperature at 60 to 65° C. Monitoring by gas chromatography was performed to ensure the completion of the reaction. Heptane (900 mL) was added to the reaction mixture. Excess thionyl chloride was distilled off at 78-80° C. Water was then added cautiously (violent reaction) to quench the reaction (total volume 1050 mL). Heptane (500 mL) and water (600 mL) were then added and the aqueous layer was separated from the organic layer. The organic layer was washed with additional water (600 mL) and the aqueous layer was again separated from the organic layer. Additional water (150 mL) was added to the organic heptane layer and the heptane was distilled off from the aqueous layer. Specifically, 70 mL of water co-distilled with heptane. After distilling off the heptane, tetrahydrofuran (THF;1200 mL) was added to the aqueous layer and the resulting mixture was stirred vigorously at room temperature for 16 hours for slow hydrolysis. Monitoring via gas chromatography indicated the presence of some unreacted acid chloride. Addition water (150 mL) was then added to speed up the hydrolysis and the reaction was monitored by gas chromatography to ensure completion. The THF was then distilled off yielding a biphasic (water and oil) reaction mixture. Seeds were then added and the reaction was allowed to reach room temperature so that a heavy solid comes out. Water (250 mL) and acetonitrile (500 mL) were added to keep the suspension stirrable as the suspension was stirred for 2 hours at room temperature. The solid was then filtered off and washed with acetonitrile (2×250 mL). This filtrate contained the first crop of α-bromotricyclo[3.3.1.13,7]decane-1-acetic acid (Formula O); 264 grams with AP 95 in 66% yield after drying in vacuo at room temperature. The mother liquor (113 gram residue) was then triturated the residue with water and acetonitrile (250 mL/250 mL) for 1-2 hours at room temperature. The reaction was then filter and the solid dried to obtain a second crop of α-bromotricyclo[3.3.1.13,7]decane-1-acetic acid (Formula O); 64 grams with AP 90 in 16% yield.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
288 g
Type
reactant
Reaction Step Two
Quantity
465 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
307 g
Type
reactant
Reaction Step Five
Quantity
900 mL
Type
reactant
Reaction Step Six
Quantity
500 mL
Type
reactant
Reaction Step Seven
Name
Quantity
600 mL
Type
solvent
Reaction Step Seven
Quantity
500 mL
Type
solvent
Reaction Step Eight
Name
Quantity
250 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]12([CH2:11][C:12]([OH:14])=[O:13])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.CN(C)C=O.C1C(=O)N([Br:27])C(=O)C1.CCCCCCC>S(Cl)(Cl)=O.C(#N)C.O>[Br:27][CH:11]([C:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2)[C:12]([OH:14])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
288 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)CC(=O)O
Name
Quantity
465 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Five
Name
Quantity
307 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Six
Name
Quantity
900 mL
Type
reactant
Smiles
CCCCCCC
Step Seven
Name
Quantity
500 mL
Type
reactant
Smiles
CCCCCCC
Name
Quantity
600 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser
ADDITION
Type
ADDITION
Details
0.3 mL was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 60° C
STIRRING
Type
STIRRING
Details
The reaction was stirred for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 60 to 65° C
CUSTOM
Type
CUSTOM
Details
the completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
Excess thionyl chloride was distilled off at 78-80° C
ADDITION
Type
ADDITION
Details
Water was then added cautiously
CUSTOM
Type
CUSTOM
Details
(violent reaction)
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction (total volume 1050 mL)
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated from the organic layer
WASH
Type
WASH
Details
The organic layer was washed with additional water (600 mL)
CUSTOM
Type
CUSTOM
Details
the aqueous layer was again separated from the organic layer
ADDITION
Type
ADDITION
Details
Additional water (150 mL) was added to the organic heptane layer
DISTILLATION
Type
DISTILLATION
Details
the heptane was distilled off from the aqueous layer
DISTILLATION
Type
DISTILLATION
Details
After distilling off the heptane, tetrahydrofuran (THF;1200 mL)
ADDITION
Type
ADDITION
Details
was added to the aqueous layer
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred vigorously at room temperature for 16 hours for slow hydrolysis
Duration
16 h
ADDITION
Type
ADDITION
Details
Addition water (150 mL)
ADDITION
Type
ADDITION
Details
was then added
CUSTOM
Type
CUSTOM
Details
the hydrolysis
DISTILLATION
Type
DISTILLATION
Details
The THF was then distilled off
CUSTOM
Type
CUSTOM
Details
yielding
ADDITION
Type
ADDITION
Details
Seeds were then added
CUSTOM
Type
CUSTOM
Details
to reach room temperature so that a heavy solid
STIRRING
Type
STIRRING
Details
was stirred for 2 hours at room temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid was then filtered off
WASH
Type
WASH
Details
washed with acetonitrile (2×250 mL)
CUSTOM
Type
CUSTOM
Details
264 grams with AP 95 in 66% yield after drying in vacuo at room temperature
CUSTOM
Type
CUSTOM
Details
The mother liquor (113 gram residue) was then triturated the residue with water and acetonitrile (250 mL/250 mL) for 1-2 hours at room temperature
Duration
1.5 (± 0.5) h
FILTRATION
Type
FILTRATION
Details
The reaction was then filter
CUSTOM
Type
CUSTOM
Details
the solid dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC(C(=O)O)C12CC3CC(CC(C1)C3)C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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